N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClF3N3O4S and its molecular weight is 515.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the compound might interact with a variety of biological targets.
Mode of Action
Compounds with a benzothiazole ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the dimethylaminoethyl group might enhance its solubility and absorption, while the trifluoromethoxy group might increase its metabolic stability .
Result of Action
Given the biological activities of other benzothiazole derivatives, it might have anti-inflammatory, anticancer, or antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the ionization state of the dimethylaminoethyl group might change with pH, which could affect the compound’s interaction with its targets .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-methoxy-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4S.ClH/c1-27(2)9-10-28(20(29)17-11-13-5-4-6-16(30-3)19(13)31-17)21-26-15-8-7-14(12-18(15)33-21)32-22(23,24)25;/h4-8,11-12H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHYHUXKHDITIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=C(O3)C(=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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